Scaffold Hopping Advantage: ERK2 Hinge-Binding Vector vs. Purine Core
In a structure-based core-hopping study, the 5H-pyrrolo[3,2-b]pyrazine core (compound 3) was identified as a superior replacement for a purine-based fragment (compound 1). The new core retained essential hinge-binding elements while introducing novel vectors for fragment expansion. This precise vector geometry is a direct consequence of the [3,2-b] fusion, a property retained in the 6-methyl analog. Optimization of this core led to a >6600-fold improvement in ERK2 potency, underscoring the value of the scaffold's specific substitution vectors [1].
| Evidence Dimension | Scaffold hopping potency gain from core optimization |
|---|---|
| Target Compound Data | The 5H-pyrrolo[3,2-b]pyrazine scaffold (parent of 6-methyl analog) provides vectors for optimization |
| Comparator Or Baseline | N-benzyl-9H-purin-6-amine (fragment hit 1) |
| Quantified Difference | Optimization of the new core yielded >6600-fold improvement in potency (final compound 39) |
| Conditions | Fragment-based lead discovery; ERK2 biochemical assay; X-ray crystallography for binding mode confirmation |
Why This Matters
Procuring a scaffold with a validated, highly optimizable hinge-binding vector de-risks fragment growth and accelerates structure-activity relationship (SAR) exploration, which is not achievable with a purine core.
- [1] Burdick, D.J., et al. (2015). Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5308-5311. View Source
